molecular formula C9H22Cl2N2 B2426396 (1,5,5-Trimethylpiperidin-2-yl)methanamine dihydrochloride CAS No. 2172098-06-3

(1,5,5-Trimethylpiperidin-2-yl)methanamine dihydrochloride

Cat. No.: B2426396
CAS No.: 2172098-06-3
M. Wt: 229.19
InChI Key: JEXWDCKHYXYMCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,5,5-Trimethylpiperidin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C9H20N2.2ClH. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,5,5-Trimethylpiperidin-2-yl)methanamine dihydrochloride typically involves the reaction of 2,2,6-trimethylpiperidine with formaldehyde and ammonium chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into various reduced forms, such as amines.

    Substitution: It can participate in substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products:

    Oxidation: N-oxides

    Reduction: Secondary or tertiary amines

    Substitution: Various substituted piperidine derivatives

Scientific Research Applications

(1,5,5-Trimethylpiperidin-2-yl)methanamine dihydrochloride is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and as a ligand in binding studies.

    Medicine: Potential use in the development of pharmaceuticals due to its structural similarity to biologically active compounds.

    Industry: Used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of (1,5,5-Trimethylpiperidin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity.

Comparison with Similar Compounds

    Piperidine: A simpler structure with similar chemical properties.

    2,2,6-Trimethylpiperidine: A closely related compound with slight structural differences.

    N-Methylpiperidine: Another derivative with a different substitution pattern.

Uniqueness: (1,5,5-Trimethylpiperidin-2-yl)methanamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise molecular interactions are required.

Properties

IUPAC Name

(1,5,5-trimethylpiperidin-2-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2.2ClH/c1-9(2)5-4-8(6-10)11(3)7-9;;/h8H,4-7,10H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXWDCKHYXYMCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(N(C1)C)CN)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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